Comprehensive Structural Analysis: 3-Amino-L-alanine Ethyl Ester 2HCl
Comprehensive Structural Analysis: 3-Amino-L-alanine Ethyl Ester 2HCl
This technical guide provides a comprehensive structural and analytical framework for 3-Amino-L-alanine ethyl ester dihydrochloride , a critical non-proteinogenic amino acid scaffold used in the synthesis of peptide antibiotics (e.g., tuberactinomycins) and heterocyclic drug candidates.
Technical Monograph & Characterization Guide
Introduction & Molecule Profile[1][2][3][4][5]
3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-Diaminopropionic acid ethyl ester 2HCl or L-DAP ethyl ester ) represents a unique class of "short-chain" basic amino acids. Unlike lysine or ornithine, the proximity of the
This guide moves beyond basic identification, offering a rigorous structural validation workflow designed for drug development environments where enantiomeric excess (
Chemical Identity
| Parameter | Detail |
| IUPAC Name | Ethyl (2S)-2,3-diaminopropanoate dihydrochloride |
| Common Synonyms | L-DAP ethyl ester 2HCl; 3-Amino-L-alanine ethyl ester 2HCl |
| Molecular Formula | |
| Molecular Weight | 205.08 g/mol (Salt); 132.16 g/mol (Free Base) |
| CAS Number | 150408-87-0 (Generic/Base related), 54897-59-5 (DL-form ref) |
| Chirality | L-isomer ( |
Structural Characterization Strategy
To validate this molecule, one must confirm four distinct structural features: the ethyl ester integrity, the presence of two amino groups (protonated), the carbon backbone connectivity, and the specific L-enantiomer configuration.
Nuclear Magnetic Resonance (NMR) Analysis
The proximity of the two ammonium groups causes significant deshielding. Analysis should be performed in DMSO-
Predicted
H NMR Shifts (DMSO-
, 400 MHz)
-
1.24 ppm (t, 3H,
Hz): Methyl group of the ethyl ester (-OCH CH ). -
3.20 - 3.45 ppm (m, 2H):
-methylene protons (-CH -NH ). These often appear as diastereotopic multiplets due to the adjacent chiral center. -
4.21 ppm (q, 2H,
Hz): Methylene of the ethyl ester (-OCH CH ). -
4.45 ppm (m, 1H):
-methine proton (-CH -). Significant downfield shift due to the electron-withdrawing ester and ammonium groups. -
8.60 - 9.00 ppm (br s, 6H): Ammonium protons (
-NH and -NH ). Note: These disappear in .
C NMR Shifts (DMSO-
)
- 13.9 ppm: Ester methyl carbon.
-
38.5 ppm:
-carbon (CH ). -
51.2 ppm:
-carbon (CH). - 62.5 ppm: Ester methylene carbon.
- 167.8 ppm: Carbonyl carbon (C=O).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI).
-
Base Peak:
at m/z 133.1 . -
Fragmentation:
-
116 (Loss of NH
). - 87 (Loss of OEt/Ethanol).
- 60 (Characteristic fragment for amino esters).
-
116 (Loss of NH
Critical Stability & Handling (The "Hidden" Risk)
The core risk with 3-Amino-L-alanine ethyl ester is intramolecular cyclization . At neutral or basic pH, the
-
Storage Rule: Must be stored at -20°C under Argon/Nitrogen.
-
Handling Rule: Always maintain acidic conditions (pH < 4) during solution handling to keep amines protonated (
) and non-nucleophilic. -
Hygroscopicity: The 2HCl salt is extremely hygroscopic. Weighing must be done in a desiccated glove box or rapidly to prevent hydrolysis.
Analytical Workflow & Diagrams
Diagram 1: Structural Connectivity & NMR Correlations
This diagram visualizes the key COSY (Through-bond H-H) and HMBC (Long-range H-C) correlations required to confirm the structure.
Caption: Key NMR correlations. Blue dotted lines indicate scalar coupling (COSY); Red dotted lines indicate long-range heteronuclear coupling (HMBC).
Diagram 2: Purity & Validation Workflow
A self-validating protocol to ensure the material is suitable for drug development.
Caption: Analytical workflow ensuring chemical identity, salt stoichiometry (2HCl), and enantiomeric purity.
Experimental Protocols
HPLC Purity Method (HILIC Mode)
Standard Reverse Phase (C18) is often unsuitable due to the high polarity of the diamino salt (it elutes in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
-
Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or Waters XBridge Amide).
-
Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection).
-
Rationale: Low pH prevents amine degradation; High organic start retains the polar salt.
Chloride Content Determination (Titration)
To confirm the material is the dihydrochloride (2HCl) and not the monohydrochloride.
-
Dissolve 50 mg of sample in 20 mL deionized water.
-
Add 1 mL of 5% Potassium Chromate indicator.
-
Titrate with 0.1 M Silver Nitrate (
) until a reddish-brown precipitate persists. -
Calculation:
.-
Theoretical Cl for 2HCl salt = 34.5%.
-
Theoretical Cl for 1HCl salt = 21.1%.
-
References
-
PubChem. (2023). 3-Amino-L-alanine (Compound Summary).[1] National Center for Biotechnology Information. [Link]
-
Andruszkiewicz, R., & Silverman, R. B. (1990). Synthesis of 2,3-diaminopropionic acid derivatives.[][3][4]Synthesis, 1990(10), 953-955. (Foundational synthesis reference for DAP derivatives).
-
Wishart, D.S., et al. (2021).[5] NP-MRD: The Natural Products Magnetic Resonance Database. (Source for analogous L-DAP NMR data). [Link]
Sources
- 1. DL-2,3-DIAMINOPROPIONIC ACID MONOHYDROCHLORIDE(54897-59-5) 1H NMR spectrum [chemicalbook.com]
- 3. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 4. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NP-MRD: Showing NP-Card for 2,3-Diaminopropionic acid (NP0000519) [np-mrd.org]
